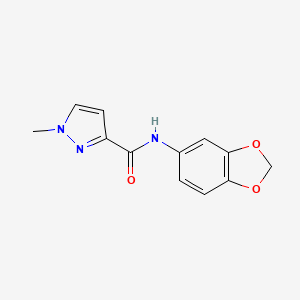

N-(2H-1,3-benzodioxol-5-yl)-1-methyl-1H-pyrazole-3-carboxamide

Description

Properties

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-1-methylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O3/c1-15-5-4-9(14-15)12(16)13-8-2-3-10-11(6-8)18-7-17-10/h2-6H,7H2,1H3,(H,13,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEZCQASEKXNWPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C(=O)NC2=CC3=C(C=C2)OCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-1-methyl-1H-pyrazole-3-carboxamide typically involves a multi-step process. One common method includes the following steps:

Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions.

Synthesis of the pyrazole ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone.

Coupling of the benzo[d][1,3]dioxole and pyrazole moieties: This step often involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, to form the desired product.

Introduction of the carboxamide group: The final step involves the reaction of the intermediate compound with an appropriate amine to form the carboxamide group.

Industrial Production Methods

Industrial production of N-(2H-1,3-benzodioxol-5-yl)-1-methyl-1H-pyrazole-3-carboxamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-1-methyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2H-1,3-benzodioxol-5-yl)-1-methyl-1H-pyrazole-3-carboxamide has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-1-methyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Features and Molecular Properties

| Compound Name | Molecular Formula | Molecular Weight | Heterocyclic Core | Key Substituents/Functional Groups | CAS/ID |

|---|---|---|---|---|---|

| Target Compound | C₁₂H₁₁N₃O₃ | 245.24 g/mol | Pyrazole | 1-methyl, 3-carboxamide | Not Provided |

| N-(2-aminoethyl)-3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazole-5-carboxamide | C₁₅H₁₂N₂O₄ | 284.27 g/mol | Oxadiazole | 5-carboxamide, 3-benzodioxolyl | 1018143-33-3 |

| D-19 (1-(Benzo[d][1,3]dioxol-5-ylmethyl)-N-((4,6-dimethyl-2-oxo-1,2-dihydro)pyridin-3-yl)methyl)-2,5-dimethyl-1H-pyrrole-3-carboxamide) | C₂₄H₂₅N₃O₄ | 419.48 g/mol | Pyrrole | 3-carboxamide, benzodioxolylmethyl | Not Provided |

| 8017-3455 (N-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-ethoxy-3-(propan-2-yl)benzene-1-sulfonamide) | C₂₀H₂₃NO₅S | 389.46 g/mol | Benzene | Sulfonamide, benzodioxolylmethyl | 8017-3455 |

Key Observations :

- Functional Groups : The sulfonamide group in 8017-3455 offers different hydrogen-bonding capabilities compared to carboxamides, affecting solubility and target selectivity .

- Substituents : The benzodioxolylmethyl group in D-19 and 8017-3455 adds steric bulk, which may influence membrane permeability compared to the smaller benzodioxolyl group in the target compound .

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-1-methyl-1H-pyrazole-3-carboxamide is a compound that belongs to the pyrazole class of heterocyclic compounds, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of N-(2H-1,3-benzodioxol-5-yl)-1-methyl-1H-pyrazole-3-carboxamide is C12H12N2O3, with a molecular weight of 232.24 g/mol. The compound features a benzodioxole moiety, which is known for enhancing bioactivity through various mechanisms.

Anticancer Activity

Research has shown that pyrazole derivatives exhibit promising anticancer properties. For instance, studies have demonstrated that compounds with similar structural motifs can inhibit key cancer-related pathways such as BRAF(V600E) and EGFR, which are crucial in tumor progression. N-(2H-1,3-benzodioxol-5-yl)-1-methyl-1H-pyrazole-3-carboxamide has been evaluated for its potential synergistic effects when combined with established chemotherapeutics like doxorubicin. In vitro studies indicated enhanced cytotoxicity against breast cancer cell lines MCF-7 and MDA-MB-231 when used in combination treatments .

Anti-inflammatory and Analgesic Effects

Pyrazole derivatives are also recognized for their anti-inflammatory properties. The compound has shown potential in reducing inflammation markers in various experimental models. For example, it was found to significantly decrease levels of pro-inflammatory cytokines in cell cultures, suggesting its utility in treating inflammatory conditions .

Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has been documented extensively. N-(2H-1,3-benzodioxol-5-yl)-1-methyl-1H-pyrazole-3-carboxamide demonstrated notable activity against both Gram-positive and Gram-negative bacteria. In particular, its effectiveness against resistant strains highlights its potential as a lead compound in antibiotic development .

Structure-Activity Relationship (SAR)

The SAR of pyrazole compounds indicates that modifications on the benzodioxole ring can significantly influence biological activity. For instance, the presence of electron-donating groups on the aromatic system enhances binding affinity to target proteins involved in tumor growth and inflammation pathways. Conversely, substituents that introduce steric hindrance can reduce activity .

Case Study 1: Breast Cancer Treatment

A study conducted on the combination of N-(2H-1,3-benzodioxol-5-yl)-1-methyl-1H-pyrazole-3-carboxamide with doxorubicin revealed a significant reduction in cell viability in MDA-MB-231 cells compared to doxorubicin alone. The Combination Index method confirmed a synergistic effect, suggesting that this compound could enhance the efficacy of existing chemotherapy regimens .

Case Study 2: Anti-inflammatory Mechanism

In a model of acute inflammation induced by lipopolysaccharide (LPS), treatment with the compound resulted in a marked decrease in inflammatory markers such as TNF-alpha and IL-6. This study supports the hypothesis that N-(2H-1,3-benzodioxol-5-yl)-1-methyl-1H-pyrazole-3-carboxamide could serve as a therapeutic agent for inflammatory diseases .

Q & A

Basic: What are the key considerations for synthesizing N-(2H-1,3-benzodioxol-5-yl)-1-methyl-1H-pyrazole-3-carboxamide?

Methodological Answer:

Synthesis typically involves multi-step reactions:

- Pyrazole Ring Formation: Condensation of hydrazine derivatives with 1,3-diketones under acidic/basic conditions to form the pyrazole core .

- Benzodioxole Integration: Alkylation or amidation reactions to attach the benzodioxole moiety. Potassium carbonate or similar bases are often used to facilitate substitution .

- Optimization: Reaction conditions (temperature, solvent polarity, pH) must be tightly controlled to improve yield. For example, DMF or THF is preferred for solubility, and temperatures between 60–80°C enhance reaction efficiency .

Pitfalls: Incomplete substitution due to steric hindrance from the methyl group on the pyrazole ring. Monitor intermediates via TLC .

Basic: Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- 1H/13C NMR confirms substituent positions (e.g., methyl group at pyrazole N1, benzodioxol-5-yl attachment) .

- 2D NMR (COSY, HSQC) resolves overlapping signals in complex aromatic regions .

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular formula (e.g., C13H11N3O3) and detects isotopic patterns .

- X-ray Crystallography: Resolves 3D conformation, critical for understanding interactions with biological targets .

Advanced: How can researchers design assays to evaluate its biological activity?

Methodological Answer:

- Target Identification: Use computational docking (e.g., AutoDock Vina) to predict interactions with enzymes like cyclooxygenase-2 (COX-2) or kinases, leveraging structural analogs with known anti-inflammatory/antitumor activity .

- In Vitro Assays:

- Enzyme Inhibition: Measure IC50 via fluorescence-based assays (e.g., COX-2 inhibition using arachidonic acid substrate) .

- Cell Viability: MTT assay in cancer cell lines (e.g., MCF-7) to assess cytotoxicity. Include positive controls (e.g., doxorubicin) .

- Data Validation: Cross-validate results with siRNA knockdown of predicted targets to confirm mechanism .

Advanced: How can structure-activity relationship (SAR) studies resolve contradictions in biological data?

Methodological Answer:

-

Analog Synthesis: Modify substituents (e.g., replace benzodioxol with benzothiazole or vary methyl group position) to test activity trends .

-

Key Comparisons:

Analog Structure Biological Activity Benzodioxol-5-yl (target) Moderate COX-2 inhibition Benzothiazol-2-yl ( ) Enhanced antimicrobial activity 4-Fluorophenyl () Reduced cytotoxicity -

Statistical Analysis: Use ANOVA to identify significant activity differences. Molecular dynamics simulations explain variations (e.g., benzothiazole’s sulfur enhancing hydrophobic interactions) .

Advanced: How to troubleshoot low yields in large-scale synthesis?

Methodological Answer:

- Stepwise Analysis:

- Intermediate Purity: Recrystallize intermediates (e.g., pyrazole-3-carboxylic acid) using ethanol/water mixtures to remove byproducts .

- Catalyst Screening: Test Pd/C or nickel catalysts for amidation steps; optimize catalyst loading (5–10 mol%) .

- Scale-Up Adjustments: Replace batch reactors with flow chemistry for exothermic steps (e.g., benzodioxole alkylation) to improve temperature control .

- Yield Tracking: Compare isolated yields at each step to identify bottlenecks (e.g., <50% yield in amidation suggests poor coupling reagent efficiency) .

Advanced: What computational strategies predict its pharmacokinetic (PK) properties?

Methodological Answer:

- ADMET Prediction: Use SwissADME or ADMETLab 2.0 to estimate:

- Molecular Dynamics (MD): Simulate binding to serum albumin (PDB ID: 1AO6) to assess plasma protein binding .

- Validation: Compare in silico results with in vivo PK studies in rodent models (e.g., t1/2, AUC measurements) .

Advanced: How to address discrepancies in reported biological activities?

Methodological Answer:

- Source Verification: Ensure compound purity (>95% via HPLC) and confirm stereochemistry (CD spectroscopy) to rule out enantiomer-driven variations .

- Assay Conditions: Standardize protocols (e.g., cell passage number, serum concentration) to minimize variability. For example, use FBS-free media in cytotoxicity assays to avoid growth factor interference .

- Meta-Analysis: Aggregate data from multiple studies (e.g., RevMan software) to identify consensus activities and outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.